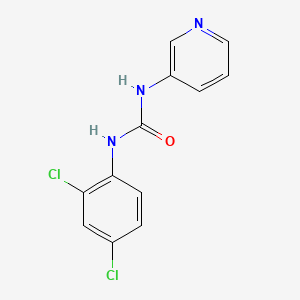![molecular formula C17H21N3O3S B4421932 2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B4421932.png)
2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide
Vue d'ensemble
Description
2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide, commonly known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. MS-275 has been extensively studied for its potential application in cancer treatment, as well as in other fields of research.
Mécanisme D'action
MS-275 works by inhibiting the activity of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide, which leads to the accumulation of acetylated histones and the activation of gene transcription. This can result in the induction of apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis. MS-275 has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and physiological effects:
MS-275 has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene transcription and apoptosis, it has been shown to inhibit angiogenesis (the formation of new blood vessels), as well as modulate the immune response. MS-275 has also been shown to have effects on neurotransmitter release and uptake, which may contribute to its potential application in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has a number of advantages for use in lab experiments. It is a highly potent and selective inhibitor of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide, which makes it a valuable tool for studying the role of this compound in various biological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, MS-275 does have some limitations, including its potential toxicity and the need for careful dosing in animal models.
Orientations Futures
There are a number of potential future directions for research on MS-275. One area of interest is the development of more selective HDAC inhibitors, which may have fewer side effects and greater therapeutic potential. Another area of interest is the combination of MS-275 with other drugs or therapies, which may enhance its efficacy in cancer treatment or neurodegenerative disease. Finally, there is interest in the development of MS-275 derivatives with improved pharmacokinetic properties, which may enhance its bioavailability and therapeutic potential.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential application in cancer treatment, particularly in the treatment of solid tumors and hematological malignancies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth and metastasis. MS-275 has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)20-11-9-19(10-12-20)13-17(21)18-16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHSNMUBEKSUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421853.png)
![ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4421860.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421868.png)
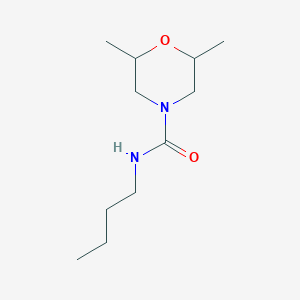
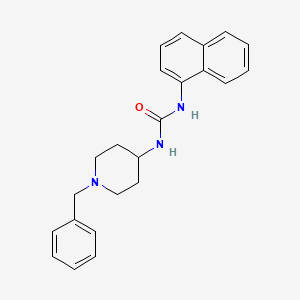
![N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421905.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4421907.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4421914.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4421920.png)
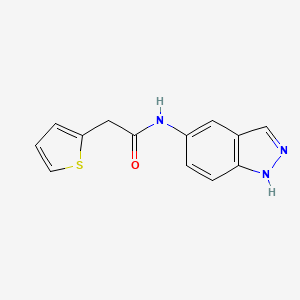
![N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4421938.png)
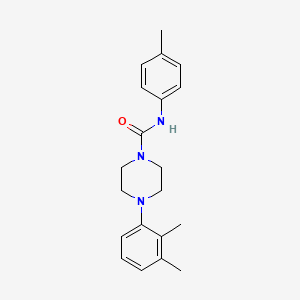
![1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4421954.png)
